molecular formula C12H9FO B1339304 4-(3-Fluorophenyl)phenol CAS No. 64465-61-8

4-(3-Fluorophenyl)phenol

Cat. No. B1339304
CAS RN: 64465-61-8
M. Wt: 188.2 g/mol
InChI Key: FJMDMKNUDRMOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)phenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a fluorophenol and a member of monofluorobenzenes .


Molecular Structure Analysis

The molecular structure of 4-(3-Fluorophenyl)phenol consists of two aromatic rings connected by an oxygen atom with a fluorine substitution on the phenyl ring .


Physical And Chemical Properties Analysis

4-(3-Fluorophenyl)phenol has a molecular weight of 112.10 g/mol . It is a member of monofluorobenzenes . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers .

Scientific Research Applications

  • Protonation and Acidity Studies : One study examined the protonation of 4-fluorophenol and other related compounds in concentrated aqueous sulfuric acid using 13C NMR spectroscopy. The research found that 4-fluorophenol is protonated predominantly on the oxygen atom, governed by the H0a acidity function (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

  • Anaerobic Transformation Studies : Another research used isomeric fluorophenols to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. This study identified the pathway of transformation and indicated that the carboxyl group is introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

  • Biological Activity in New Molecule Synthesis : Research has been conducted on the synthesis of new biologically active molecules using 4-fluorophenyl groups. These studies focus on developing potential antibacterial agents (Holla, Bhat, & Shetty, 2003).

  • Inhibitor Studies in Enzymatic Processes : The study of tyrosinase-catalyzed oxidation of fluorophenols has been done to understand the enzyme's activity towards different fluorophenol isomers. This research can provide insights into the enzymatic processes and their inhibition (Battaini, Monzani, Casella, Lonardi, Tepper, Canters, & Bubacco, 2002).

  • Bioremediation and Environmental Studies : The use of fluorophenols in bioremediation has been explored, with studies on the glycosylation of these compounds by immobilized marine microalgae for environmental cleanup purposes (Shimoda & Hamada, 2010).

  • Synthesis of Complex Radiopharmaceuticals : The synthesis of no-carrier-added 4-[¹⁸F]fluorophenol from various precursors for building up more complex molecules has been researched, indicating its potential application in radiopharmaceuticals (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

  • Application in Fluorescent Probes : Fluorophenols have been used in the development of fluorescent probes for sensing pH and metal cations. This application is crucial in biochemical and medical research (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Safety and Hazards

4-(3-Fluorophenyl)phenol may form combustible dust concentrations in air. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMDMKNUDRMOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571595
Record name 3'-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)phenol

CAS RN

64465-61-8
Record name [1,1′-Biphenyl]-4-ol, 3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64465-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.